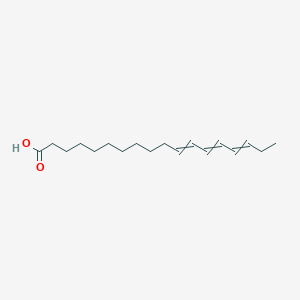

Octadeca-11,13,15-trienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25575-00-2 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

octadeca-11,13,15-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-8H,2,9-17H2,1H3,(H,19,20) |

InChI Key |

ZSXWVPXJLXTOQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC=CC=CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Structural and Stereochemical Elucidation of Octadeca 11,13,15 Trienoic Acid Isomers

Defining the 11,13,15-Triene Moiety within the Octadecanoic Acid Backbone

The core structure of octadeca-11,13,15-trienoic acid consists of a long-chain carboxylic acid with a distinctive arrangement of unsaturation. The term "octadeca" signifies an 18-carbon chain, while "trienoic acid" indicates the presence of three double bonds and a carboxylic acid functional group. The locants—11, 13, and 15—specify the starting positions of the three double bonds along the carbon chain. This arrangement, with alternating double and single bonds (-C=C-C=C-C=C-), forms a conjugated π-electron system. docbrown.infofiveable.me This conjugation is the primary chromophore of the molecule, responsible for its characteristic ultraviolet absorption. fiveable.mehope.edu The molecule is a member of the broader class of conjugated linolenic acids (CLnAs).

This compound can exist in various isomeric forms, which differ in the stereochemistry of the double bonds. wikipedia.org Each double bond can adopt either a trans (E) or cis (Z) configuration, leading to a number of possible geometric isomers.

One specific isomer is (11E,13E,15Z)-octadeca-11,13,15-trienoic acid. uni.lunih.gov This designation indicates that the double bonds at positions 11 and 13 have a trans geometry, while the double bond at position 15 has a cis geometry. Other isomers within the broader octadecatrienoic acid family include catalpic acid (9E,11E,13Z) and α-eleostearic acid (9Z,11E,13E), which are found in various plant seeds. wikipedia.org The specific geometry of each isomer significantly influences its physical properties and biological activity.

Table 1: Selected Isomers of Conjugated Octadecatrienoic Acid This table provides examples of other conjugated octadecatrienoic acid isomers to provide context for the 11,13,15-isomer.

| Common Name | Systematic Name | Natural Source |

|---|---|---|

| α-Eleostearic acid | (9Z,11E,13E)-Octadeca-9,11,13-trienoic acid | Tung oil (Vernicia fordii) wikipedia.org |

| β-Eleostearic acid | (9E,11E,13E)-Octadeca-9,11,13-trienoic acid | |

| Catalpic acid | (9E,11E,13Z)-Octadeca-9,11,13-trienoic acid | Catalpa ovata seeds wikipedia.org |

| Punicic acid | (9Z,11E,13Z)-Octadeca-9,11,13-trienoic acid | Pomegranate (Punica granatum) seed oil wikipedia.org |

| α-Calendic acid | (8E,10E,12Z)-Octadeca-8,10,12-trienoic acid | Pot marigold (Calendula officinalis) wikipedia.org |

| Jacaric acid | (8Z,10E,12Z)-Octadeca-8,10,12-trienoic acid | Jacaranda mimosifolia wikipedia.org |

Metabolic Intermediates and Downstream Product Formation from Octadecatrienoic Acid Precursors

Diverse Oxylipin Formation from Octadecatrienoic Acids

Oxylipins are a broad class of oxygenated fatty acids that are formed from polyunsaturated fatty acids (PUFAs) like octadecatrienoic acids. nih.gov These compounds are major mediators of PUFA effects in various organisms. nih.gov In higher plants, 16- and 18-carbon unsaturated fatty acids are the primary substrates for the biosynthesis of a wide range of oxylipins, including hydroperoxides, keto acids, and epoxides. nih.gov

The enzymatic oxidation of octadecatrienoic acids is predominantly initiated by lipoxygenases (LOXs), a family of non-heme iron-containing dioxygenases. nih.gov In plants, the process often begins with the peroxidation of α-linolenic acid (18:3) by a 13-lipoxygenase. researchgate.net This reaction stereospecifically introduces a dioxygen molecule to form (9Z,11E,15Z,13S)-13-hydroperoxy-9,11,15-octadecatrienoic acid (13(S)-HPOT). oup.com This hydroperoxide is a key branching point, serving as a substrate for several other enzymes that lead to the formation of a variety of signaling molecules. oup.com The initial liberation of the fatty acid precursor from membrane phospholipids (B1166683) by phospholipase A₂ is a critical step for oxylipin formation to begin. nih.gov While non-enzymatic autoxidation can also produce oxygenated derivatives, enzymatic pathways like the LOX pathway result in stereochemically defined products. nih.gov

The hydroperoxy-octadecatrienoic acids (HPOTs) formed during initial oxidation are often reduced by peroxidases to more stable monohydroxy derivatives (hydroxy-octadecatrienoic acids, or HOTrEs). nih.gov These compounds exist as various stereoisomers depending on the specific enzymatic pathway and substrate.

Research on the red alga Lithothamnion corallioides has identified several hydroxy-octadecatrienoic acids formed from the enzymatic oxidation of α-linolenic acid ((9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid). rsc.orgelectronicsandbooks.com The main products identified were (11S,9Z,12Z,15Z)-hydroxyoctadeca-9,12,15-trienoic acid and (14R,9Z,12Z,15Z)-hydroxyoctadeca-9,12,15-trienoic acid. electronicsandbooks.comrsc.org In other systems, 5-lipoxygenase can metabolize α-linolenic acid to produce the (13S)-stereoisomer, (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, also known as 13(S)-HOTrE. nih.govnih.gov

| Compound Name | Abbreviation | Molecular Formula | Precursor | Key Enzyme |

|---|---|---|---|---|

| (11S,9Z,12Z,15Z)-hydroxyoctadeca-9,12,15-trienoic acid | 11S-HOTrE | C18H30O3 | α-Linolenic acid | Not specified electronicsandbooks.com |

| (14R,9Z,12Z,15Z)-hydroxyoctadeca-9,12,15-trienoic acid | 14R-HOTrE | C18H30O3 | α-Linolenic acid | Not specified electronicsandbooks.com |

| (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid | 13(S)-HOTrE | C18H30O3 | α-Linolenic acid | 5-Lipoxygenase nih.gov |

Epoxy-octadecatrienoic acids are critical, albeit often unstable, intermediates in biosynthetic pathways. In the plant octadecanoid pathway, the hydroperoxide 13(S)-HPOT is rapidly converted by the enzyme allene (B1206475) oxide synthase (AOS) into an unstable allene oxide. oup.com This product is specifically (9Z, 11E,15Z,13S,12R)-12,13-epoxy-9,11,15-octadecatrienoic acid, also referred to as 12,13(S)-EOT. oup.comnih.govlipidmaps.org This epoxy fatty acid serves as the direct substrate for allene oxide cyclase (AOC), which catalyzes its cyclization to form 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid. oup.com The specificity of this pathway largely resides with the AOC enzyme, which efficiently processes the 12,13-EOT derived from α-linolenic acid. oup.com

| Compound Name | Abbreviation | Molecular Formula | Function | Enzymes Involved |

|---|---|---|---|---|

| (9Z,11E,15Z,13S,12R)-12,13-epoxy-9,11,15-octadecatrienoic acid | 12,13(S)-EOT | C18H28O3 | Intermediate in jasmonic acid biosynthesis researchgate.netoup.com | Allene Oxide Synthase (formation), Allene Oxide Cyclase (metabolism) oup.com |

Keto-octadecatrienoic acids (KOTrEs), also known as oxo-octadecatrienoic acids, represent another class of oxylipins derived from octadecatrienoic acid precursors. They are often formed through the further oxidation of stable monohydroxyl metabolites (HOTrEs) by dehydrogenase enzymes. nih.gov For example, 13(S)-HOTrE can be oxidized to form 13-keto-9Z,11E,15Z-octadecatrienoic acid (13-KOTrE). nih.govnih.gov Similarly, 9(S)-HOTrE can be metabolized to 9-KOTrE. nih.gov In some pathways, ketol derivatives can also be formed directly from hydroperoxide precursors by the action of hydroperoxide dehydrase. scispace.com

| Compound Name | Abbreviation | Molecular Formula | Precursor |

|---|---|---|---|

| 13-keto-9Z,11E,15Z-octadecatrienoic acid | 13-KOTrE | C18H28O3 | 13(S)-HOTrE nih.gov |

| 9-keto-octadecatrienoic acid | 9-KOTrE | C18H28O3 | 9(S)-HOTrE nih.gov |

Biosynthesis of Specialized Lipid Mediators

The enzymatic machinery that acts on octadecatrienoic acids can generate products that are structurally and functionally analogous to well-known mediators derived from other fatty acids, such as the leukotrienes from arachidonic acid.

In mammalian systems, the biosynthesis of leukotrienes from the 20-carbon arachidonic acid is a key inflammatory pathway. nih.gov The central enzyme, 5-lipoxygenase (5-LOX), first creates a hydroperoxide (5-HpETE) and then exhibits a second, LTA₄ synthase activity, converting 5-HpETE into the unstable epoxide intermediate, Leukotriene A₄ (LTA₄). nih.govresearchgate.net

An analogous biosynthetic process occurs with 18-carbon octadecatrienoic acid precursors in other systems, particularly plants. The octadecanoid pathway generates an unstable epoxide that is a structural analog of LTA₄. oup.com Here, 13-lipoxygenase (13-LOX) converts α-linolenic acid into 13(S)-HPOT. researchgate.net Subsequently, the enzyme allene oxide synthase (AOS) acts on 13(S)-HPOT to form the unstable epoxide (13S)-12,13-epoxy-octadecatrienoic acid (12,13-EOT). researchgate.netoup.com This transformation of a fatty acid hydroperoxide into a transient epoxide intermediate by a synthase enzyme mirrors the LTA₄ synthase step in leukotriene biosynthesis, making 12,13-EOT a naturally occurring, biosynthesized analog of LTA₄. oup.comnih.gov

2 Pathways Leading to Jasmonates and Related Plant Hormones

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide range of processes, including growth, development, and defense against biotic and abiotic stresses. nih.govportlandpress.com The biosynthesis of these signaling molecules originates from C18 polyunsaturated fatty acids, specifically octadecatrienoic acids, through a well-defined enzymatic cascade known as the octadecanoid pathway. researchgate.netnih.gov The primary and most extensively studied precursor for jasmonate synthesis is the non-conjugated octadecatrienoic acid, α-linolenic acid (α-LeA, 18:3∆⁹,¹²,¹⁵). nih.govportlandpress.comoup.com

The initial steps of jasmonate biosynthesis occur in the chloroplasts. The pathway is initiated by the release of α-linolenic acid from chloroplast membranes. researchgate.netnih.gov This free fatty acid is then subjected to a series of enzymatic reactions:

Oxygenation by 13-Lipoxygenase (13-LOX) : The first committed step is the stereo- and region-specific addition of molecular oxygen to α-linolenic acid, catalyzed by 13-lipoxygenase (13-LOX). nih.govresearchgate.net This reaction converts α-linolenic acid into (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). oup.comoup.com

Dehydration by Allene Oxide Synthase (AOS) : The 13-HPOT produced is then utilized as a substrate by allene oxide synthase (AOS), a non-canonical cytochrome P450 enzyme (CYP74A). nih.govuniprot.orgnih.gov AOS catalyzes the dehydration of 13-HPOT to form an unstable allene oxide, 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid. oup.comnih.gov

Cyclization by Allene Oxide Cyclase (AOC) : The unstable allene oxide is immediately converted by allene oxide cyclase (AOC). oup.comnih.gov This enzyme facilitates the cyclization of the fatty acid chain to produce the first cyclopentenone compound in the pathway, (9S,13S)-12-oxo-10,15(Z)-phytodienoic acid (OPDA). oup.comnih.gov This step is considered crucial as it establishes the characteristic cyclopentane (B165970) ring structure of jasmonates. usp.br

Following its synthesis in the chloroplast, OPDA is transported to the peroxisomes for the final steps of jasmonic acid (JA) formation. oup.comnih.gov Inside the peroxisome, OPDA is first reduced by OPDA reductase 3 (OPR3). oup.comusp.br The resulting compound, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), subsequently undergoes three cycles of β-oxidation, which shortens the carboxylic acid side chain to yield the 12-carbon hormone, jasmonic acid. researchgate.netoup.comresearchgate.net

While the canonical pathway starts from α-linolenic acid, which possesses a 1,4-cis,cis-pentadiene structure required for LOX activity, research into whether conjugated linolenic acids (CLnAs) can enter this pathway is limited. nih.gov Studies on human lipoxygenases have shown that conjugated linoleic acids (CLAs) are not substrates and may act as inhibitors, suggesting that the conjugated bond system alters enzyme-substrate interactions. nih.govacs.org

Table 1: Key Enzymes in the Jasmonate Biosynthesis Pathway

This table summarizes the primary enzymes involved in the conversion of α-linolenic acid to jasmonic acid, their substrates, and the products they form.

| Enzyme | Abbreviation | Substrate | Product | Cellular Location |

| Lipoxygenase | 13-LOX | α-Linolenic acid | 13(S)-Hydroperoxy-octadecatrienoic acid (13-HPOT) | Chloroplast |

| Allene Oxide Synthase | AOS | 13(S)-Hydroperoxy-octadecatrienoic acid (13-HPOT) | 12,13(S)-Epoxy-octadecatrienoic acid | Chloroplast |

| Allene Oxide Cyclase | AOC | 12,13(S)-Epoxy-octadecatrienoic acid | 12-oxo-phytodienoic acid (OPDA) | Chloroplast |

| OPDA Reductase | OPR3 | 12-oxo-phytodienoic acid (OPDA) | 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) | Peroxisome |

| Acyl-CoA Oxidase, Multifunctional Protein, 3-ketoacyl-CoA Thiolase | (β-oxidation enzymes) | 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) | Jasmonic Acid | Peroxisome |

Table 2: Research Findings on Intermediates in Jasmonate Formation

This table outlines key research findings related to the metabolic intermediates formed during the biosynthesis of jasmonates from octadecatrienoic acid precursors.

| Intermediate Compound | Research Finding | Source |

| 13(S)-Hydroperoxy-octadecatrienoic acid (13-HPOT) | Formed from α-linolenic acid by 13-LOX and serves as a substrate for both Allene Oxide Synthase (AOS) and Hydroperoxide Lyase (HPL), representing a branch point in the oxylipin pathway. oup.comnih.gov | |

| 12,13(S)-Epoxy-octadecatrienoic acid | An unstable allene oxide formed from 13-HPOT by AOS. nih.gov It is rapidly cyclized, either spontaneously to form a racemic mixture of products or enzymatically by Allene Oxide Cyclase (AOC) to form optically pure OPDA. oup.comnih.gov | |

| 12-oxo-phytodienoic acid (OPDA) | The first intermediate with the characteristic cyclopentenone structure. oup.com It is the product of the AOC-catalyzed reaction and the direct precursor to the subsequent reduction and β-oxidation steps leading to jasmonic acid. oup.comusp.br OPDA itself, along with its derivatives, can also act as a signaling molecule, sometimes independently of jasmonic acid. nih.govfrontiersin.org | |

| Jasmonic Acid (JA) | The final product of the main octadecanoid pathway, formed in the peroxisome after reduction and three rounds of β-oxidation of the precursor OPDA. researchgate.netoup.comresearchgate.net It can be further metabolized into various active or inactive forms, such as the isoleucine conjugate (JA-Ile), which is recognized by the COI1 receptor. nih.govportlandpress.comoup.com |

Methodologies for the Analytical Investigation of Octadeca 11,13,15 Trienoic Acid and Its Metabolites

Chromatographic Separation Techniques for Isomer Resolution

Chromatographic methods are fundamental to the separation of the diverse isomers of octadeca-11,13,15-trienoic acid, which can differ in the position and geometry of their double bonds.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of fatty acids, including conjugated isomers like this compound. nih.govmdpi.com However, due to the low volatility and polar nature of free fatty acids, derivatization is a crucial prerequisite for successful GC analysis. mdpi.comresearchgate.net This process converts the analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection. mdpi.comresearchgate.net

Common derivatization methods include:

Esterification: Fatty acids are frequently converted to their fatty acid methyl esters (FAMEs) prior to GC analysis. mdpi.com Reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) or boron trifluoride (BF₃) in methanol (B129727) are used for this purpose. mdpi.comsigmaaldrich.com The resulting FAMEs are more volatile and less polar, allowing for better separation on GC columns.

Silylation: This technique involves replacing active hydrogens on the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are employed for this purpose. nih.gov

The choice of GC column is also critical for isomer separation. Highly polar capillary columns, such as those with cyanopropyl polysiloxane stationary phases (e.g., CP-Sil 88), are often used to resolve positional and geometric isomers of conjugated fatty acids. nih.gov The retention times of different isomers on these columns can aid in their identification when compared to authentic standards. nih.gov

The mass spectrometer detector provides crucial information for structural elucidation. The fragmentation patterns of the derivatized this compound isomers can help to determine the location of the conjugated double bond system.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Complex Mixture Analysis

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-performance liquid chromatography (UPLC), offer significant advantages for the analysis of complex mixtures of fatty acids, including this compound and its metabolites. nih.govaocs.org These techniques are particularly valuable for separating isomers without the need for derivatization, thus reducing the risk of isomerization during sample preparation. researchgate.netnih.gov

Several HPLC/UPLC methodologies are employed:

Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for separating fatty acids based on their hydrophobicity. jafs.com.pl Longer chain and more saturated fatty acids are retained longer on the nonpolar stationary phase. The separation of positional and geometric isomers of conjugated fatty acids can be achieved using C18 or C8 columns. jafs.com.pl

Silver-Ion HPLC (Ag+-HPLC): This specialized technique is highly effective for resolving geometric isomers (cis/trans) of unsaturated fatty acids. researchgate.net The separation is based on the interaction between the π-electrons of the double bonds and silver ions impregnated on the stationary phase. Cis isomers generally exhibit stronger retention than trans isomers.

UPLC Coupled with Mass Spectrometry (UPLC-MS/MS): The combination of UPLC with tandem mass spectrometry provides a powerful platform for both the separation and sensitive detection of fatty acids. aocs.org This approach allows for the comprehensive profiling and quantification of a wide range of fatty acid isomers in complex biological samples. nih.govaocs.org

The choice of mobile phase is crucial for achieving optimal separation. For instance, a mobile phase consisting of acetic acid and acetonitrile (B52724) in n-hexane has been successfully used for the fractionation of underivatized conjugated linoleic acid isomers. researchgate.net

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Sample Volatility Requirement | High (derivatization usually required) | Low (derivatization often not necessary) |

| Isomer Separation | Good for positional and geometric isomers with appropriate columns and derivatization. nih.gov | Excellent, especially with Ag+-HPLC for geometric isomers. researchgate.net |

| Risk of Isomerization | Higher due to high temperatures and derivatization steps. | Lower, as analysis is performed at or near ambient temperature. nih.gov |

| Coupling to Detectors | Commonly coupled to Mass Spectrometry (MS) for structural information. mdpi.com | Can be coupled to UV, MS, and other detectors for quantification and identification. nih.govaocs.org |

| Typical Application | Analysis of fatty acid methyl esters (FAMEs). | Analysis of free fatty acids and complex lipid mixtures. |

Advanced Spectroscopic Approaches for Comprehensive Characterization

Spectroscopic techniques provide invaluable information for the definitive structural elucidation of this compound and its metabolites, complementing the data obtained from chromatographic separations.

Detailed NMR Spectroscopy for Positional and Geometric Isomer Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise position and configuration (cis/trans) of double bonds within fatty acid isomers. mdpi.com Both ¹H and ¹³C NMR are instrumental in this regard.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the olefinic protons (protons attached to the double-bonded carbons) are highly diagnostic. aocs.org

Protons on trans double bonds generally resonate at a lower field (higher ppm) compared to those on cis double bonds. scribd.com

The "inner" protons of a conjugated system are typically shifted further downfield than the "outer" protons. scribd.com

Spin-spin coupling constants (J-values) between adjacent olefinic protons are larger for trans isomers (typically 12-18 Hz) than for cis isomers (typically 6-12 Hz).

¹³C NMR Spectroscopy: The chemical shifts of the olefinic carbons also provide clear evidence for the position and geometry of the double bonds. aocs.orgresearchgate.net The signals for carbons involved in trans double bonds are generally found at a slightly different chemical shift compared to those in cis configurations. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for assigning all proton and carbon signals and definitively establishing the structure of the isomers. mdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Interpretation

High-resolution mass spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound and its metabolites. nih.govnih.gov By providing a highly accurate mass measurement (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass. nih.gov

In addition to molecular formula confirmation, the fragmentation patterns observed in the mass spectrum (MS/MS) provide valuable structural information. researchgate.net The way the molecule breaks apart upon ionization can help to locate the positions of the double bonds and other functional groups. For instance, in the analysis of hydroxy fatty acids, the neutral loss of water molecules is a characteristic fragmentation pattern. nih.gov Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a particularly powerful combination, enabling the separation of isomers followed by their accurate mass measurement and fragmentation analysis. nih.govuni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for (11E,13E,15Z)-octadeca-11,13,15-trienoic acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 279.23186 | 174.9 |

| [M+Na]⁺ | 301.21380 | 177.9 |

| [M-H]⁻ | 277.21730 | 171.8 |

| [M+NH₄]⁺ | 296.25840 | 190.4 |

| [M+K]⁺ | 317.18774 | 172.6 |

| [M+H-H₂O]⁺ | 261.22184 | 168.7 |

| [M+HCOO]⁻ | 323.22278 | 193.6 |

| [M+CH₃COO]⁻ | 337.23843 | 200.0 |

| Data derived from computational predictions. nih.gov |

UV/Visible Spectroscopy for Quantification and Conjugated System Detection

UV/Visible spectroscopy is a straightforward and effective method for detecting and quantifying compounds containing conjugated double bond systems. rutgers.eduopenstax.org The conjugated triene system in this compound gives rise to a strong characteristic UV absorption.

The wavelength of maximum absorbance (λmax) is dependent on the extent of conjugation; longer conjugated systems absorb at longer wavelengths. libretexts.org For example, conjugated trienes like eleostearic acid (an isomer of this compound) exhibit strong UV absorption around 273 nm. rutgers.edu This property allows for the selective detection of these conjugated fatty acids in the presence of non-conjugated fatty acids, which absorb at much shorter wavelengths (typically below 200 nm).

According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. This principle allows for the accurate quantification of this compound in solutions, provided a standard with a known concentration is available for calibration. UV detection is commonly used in conjunction with HPLC for the quantitative analysis of these compounds. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

In the analytical investigation of this compound and its metabolites, derivatization is a critical step to improve the analyte's chemical properties for analysis. This process involves chemically modifying the fatty acid to make it more suitable for separation and detection by techniques like gas chromatography (GC) and mass spectrometry (MS). The primary goals of derivatization are to increase volatility and thermal stability for GC analysis and to create characteristic fragmentation patterns for unequivocal structure elucidation by MS.

Use of Derivatization Agents (e.g., DMOX) for Improved MS Resolution

The precise determination of double bond positions within the carbon chain of this compound is a significant analytical challenge. Standard electron ionization mass spectrometry (EI-MS) of fatty acid methyl esters (FAMEs) often results in ambiguous spectra, as the double bonds can migrate under ionization energy, obscuring their original locations. To overcome this, derivatization of the carboxyl group with a nitrogen-containing ring, such as 4,4-dimethyloxazoline (DMOX), is employed.

DMOX derivatives are particularly effective because they "fix" the double bond positions. researchgate.net During mass spectrometry, the DMOX ring stabilizes the molecular ion and directs fragmentation to occur at specific points along the fatty acid chain. researchgate.net This results in a series of diagnostic ions from which the original positions of the double bonds can be readily deduced. researchgate.netresearchgate.net The mass spectrum of a DMOX derivative typically shows a prominent molecular ion peak and a series of fragment ions separated by a specific number of mass units, with a characteristic gap of 12 atomic mass units (amu) indicating the location of a double bond between two methylene (B1212753) groups. researchgate.net

A mild and effective method for preparing DMOX derivatives involves a two-step process. nih.gov First, the fatty acid is converted to its methyl ester (FAME). The FAME is then reacted with 2-amino-2-methyl-1-propanol (B13486) in the presence of a catalyst to form a hydroxyamide intermediate. This intermediate is subsequently cyclized to the DMOX derivative using a reagent like trifluoroacetic anhydride (B1165640) under mild heating. nih.gov This derivatization is highly suitable for the structural analysis of polyunsaturated fatty acids (PUFAs). nih.gov The resulting DMOX derivatives provide distinct mass spectra that allow for the unambiguous assignment of double bond positions, thereby greatly improving MS resolution for isomers like this compound. researchgate.netresearchgate.net

| Fragment Type | Description | Significance for Analysis |

|---|---|---|

| Molecular Ion (M+) | The ion of the intact DMOX-derivatized molecule. | Confirms the molecular weight of the fatty acid derivative. researchgate.net |

| McLafferty Rearrangement Ion | A characteristic fragment at m/z 113 for DMOX derivatives. | Confirms the presence of the DMOX moiety. researchgate.net |

| Diagnostic Ion Series | A series of ions with regular mass differences corresponding to cleavage along the alkyl chain. | Allows for the mapping of the fatty acid backbone. researchgate.net |

| 12 amu Gap | A gap of 12 amu between major fragment ions (e.g., between m/z 194 and 206). | Pinpoints the exact location of a double bond in the fatty acid chain. researchgate.net |

Formation of Methyl Esters for Chromatographic Analysis

Gas chromatography (GC) is a cornerstone technique for the quantitative analysis of fatty acids. However, free fatty acids like this compound have low volatility and tend to adsorb onto the chromatographic column, leading to poor peak shape and inaccurate quantification. To address this, they are converted into their corresponding fatty acid methyl esters (FAMEs). restek.comthermofisher.com This derivatization process replaces the acidic carboxyl proton with a methyl group, which significantly increases the volatility and thermal stability of the molecule, making it ideal for GC analysis. restek.com

The preparation of FAMEs from lipids can be achieved through several methods, most commonly via acid- or base-catalyzed esterification or transesterification. nih.govacs.org

Acid-Catalyzed Methylation : This is a widely used method where the lipid sample is heated with a reagent such as 5% anhydrous hydrogen chloride in methanol, boron trifluoride (BF₃) in methanol, or sulfuric acid in methanol. nih.govaocs.org The reaction with BF₃-methanol, for example, typically involves heating the sample with the reagent for a set period (e.g., 20 minutes at 37°C) to ensure complete methylation before the FAMEs are extracted with a non-polar solvent like hexane (B92381) for GC injection. nih.gov

Base-Catalyzed Transesterification : This method is often faster and occurs under milder temperature conditions than acid-catalyzed reactions. nih.gov Reagents like sodium methoxide (B1231860) or potassium hydroxide in methanol can rapidly convert glycerolipids to FAMEs, sometimes within minutes at room temperature. nih.gov

Once derivatized, the FAME mixture is analyzed by GC, where the compounds are separated based on their boiling points and polarity. restek.com The use of modern capillary columns, such as those with polyethylene (B3416737) glycol or specialized polar stationary phases, allows for high-resolution separation of complex FAME mixtures, including the separation of different positional and geometric isomers. restek.comnih.gov This enhanced chromatographic performance is essential for the accurate determination of the fatty acid profile in a biological sample. thermofisher.compsu.edu

| Method | Catalyst/Reagent | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Acid-Catalyzed (Saponification/Esterification) | 10% Boron Trifluoride (BF₃) in Methanol | Hydrolyze with 1 M KOH, then methylate with BF₃-Methanol at 37°C for 20 min. | nih.gov |

| Acid-Catalyzed (Direct) | 1.2% (w/v) HCl in Methanol/Toluene | Incubate at 45°C overnight or heat at 100°C for 1-1.5 hours. | nih.gov |

| Base-Catalyzed (Transesterification) | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) in Methanol | Completes within 2 minutes at room temperature for glycerolipids. | nih.gov |

Biological Relevance and Emerging Research Themes in Octadeca 11,13,15 Trienoic Acid Research

Roles in Plant Physiology and Defense Mechanisms

Octadeca-11,13,15-trienoic acid is a member of the oxylipin family, a diverse group of oxidized fatty acids that are crucial signaling molecules in plants. nih.govfrontiersin.org These compounds are involved in regulating growth, development, and responses to a wide array of environmental stimuli. nih.govresearchgate.net

Oxylipins are central to plant responses to both biotic and abiotic stress. frontiersin.org They are formed from polyunsaturated fatty acids through either enzymatic action or non-enzymatic processes involving reactive oxygen species (ROS). nih.govresearchgate.net The accumulation of ROS, which can be triggered by stressors like pathogen infection or heavy metal exposure, leads to the formation of a class of non-enzymatically produced oxylipins known as phytoprostanes. nih.gov Both enzymatically and non-enzymatically formed oxylipins play significant roles in stress signal transduction and the regulation of gene expression. nih.gov

When plants encounter environmental challenges such as wounding, drought, or extreme temperatures, the oxylipin biosynthesis pathway is activated. nih.govresearchgate.net These signaling molecules can then orchestrate a range of defensive and adaptive responses. nih.gov For example, research has shown that certain oxylipins can activate the expression of stress-response genes, which in turn can enhance the plant's protection against subsequent oxidative stress. nih.gov The signaling pathways of different oxylipins can be distinct; for instance, the well-characterized oxylipin 12-oxo-phytodienoic acid (OPDA) induces a set of genes that are largely independent of the COI1 protein, a key component in the jasmonate signaling pathway. nih.gov This indicates that a complex network of oxylipin-mediated signals allows plants to fine-tune their responses to specific environmental threats. nih.govnih.gov

The oxylipin pathway is a cornerstone of plant defense against various pathogens, particularly necrotrophic fungi which feed on dead host tissue. nih.gov When a plant is infected, it can accumulate specific types of oxylipins that trigger defense mechanisms. mdpi.com For instance, the jasmonate signaling pathway, which is initiated by oxylipins, is known to regulate defenses against necrotrophic fungal pathogens. nih.gov

Research indicates that the profile of oxylipins produced can be specific to the type of pathogen and the plant organ affected. mdpi.com For example, infection of Arabidopsis plants with the bacterial pathogen Pseudomonas syringae leads to the accumulation of glutathione (B108866) conjugates of OPDA, demonstrating a specific biochemical response to infection. nih.gov Furthermore, the interplay between different hormone signaling pathways, such as those for jasmonic acid (JA) and salicylic (B10762653) acid (SA), is crucial in mounting an effective defense. nih.govmdpi.com The JA pathway, which begins with the oxygenation of fatty acids like linolenic acid, is generally associated with defense against necrotrophs and herbivorous insects, while the SA pathway is more commonly linked to resistance against biotrophic pathogens that feed on living tissue. nih.govmdpi.com

This compound and related compounds are intrinsically linked to the jasmonate (JA) plant hormone system. Jasmonates are a class of oxylipins that are synthesized via the octadecanoid pathway. nih.govresearchgate.net This pathway begins with the release of α-linolenic acid (an octadecatrienoic acid) from chloroplast membranes. mdpi.com

The synthesis of jasmonic acid involves a series of enzymatic steps occurring in different cellular compartments. mdpi.com Key enzymes in this process are outlined in the table below.

| Enzyme | Location | Function |

| Lipoxygenase (LOX) | Chloroplast | Catalyzes the oxygenation of α-linolenic acid to form 13-hydroperoxy-octadecatrienoic acid. nih.govresearchgate.net |

| Allene (B1206475) Oxide Synthase (AOS) | Chloroplast | Converts the hydroperoxy fatty acid into an unstable allene oxide. nih.govresearchgate.net |

| Allene Oxide Cyclase (AOC) | Chloroplast | Catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA). nih.gov |

| 12-oxophytodienoate Reductase (OPR) | Peroxisome | Reduces OPDA. |

| Acyl-CoA Oxidase (ACX) | Peroxisome | Performs steps of β-oxidation to shorten the carboxylic acid side chain, ultimately forming jasmonic acid. researchgate.net |

The resulting jasmonic acid can be further metabolized, most notably into its biologically active form, jasmonoyl-isoleucine (JA-Ile). mdpi.com This conjugate is recognized by the receptor protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF-type ubiquitin ligase complex (SCFCOI1). mdpi.commdpi.com Binding of JA-Ile to COI1 triggers the degradation of transcriptional repressors known as JAZ proteins, allowing for the expression of a wide range of JA-responsive genes that regulate defense and development. nih.govmdpi.com Therefore, octadecatrienoic acids serve as the essential precursors for a major plant hormone signaling cascade.

Investigation of Membrane Dynamics Modulation by Trienoic Acids

Trienoic acids, as polyunsaturated fatty acids (PUFAs), can be integrated into the phospholipid bilayer of cell membranes, where they can significantly modulate the physical properties of the membrane, including its fluidity. frontiersin.orgresearchgate.netnih.gov The structure of the fatty acid tail, particularly the number and configuration of double bonds, influences how phospholipid molecules pack together. nih.gov

The cis-double bonds present in many natural trienoic acids create kinks in the hydrocarbon tail. nih.gov These kinks disrupt the orderly packing of the fatty acid chains, increasing the space between phospholipid molecules. This leads to an increase in membrane fluidity, meaning the lipid molecules can move more freely. frontiersin.orgnih.gov The table below summarizes the general effects of incorporating unsaturated fatty acids into a lipid bilayer.

| Membrane Property | Effect of Unsaturated Fatty Acid Integration | Rationale |

| Fluidity | Increase | Kinks from cis-double bonds disrupt tight packing of lipid tails. nih.gov |

| Permeability | Increase | Looser packing allows small molecules to pass through more easily. nih.gov |

| Deformability | Increase | Increased fluidity makes the bilayer less stiff and more deformable. nih.gov |

| Phase Transition Temperature | Decrease | The temperature at which the membrane transitions from a fluid to a gel-like state is lowered. nih.gov |

The ability of organisms to alter the fatty acid composition of their membranes is a critical adaptive mechanism. nih.gov For example, plants and bacteria can increase the proportion of unsaturated fatty acids in their membranes in response to cold temperatures to maintain the necessary fluidity for cellular functions. nih.gov The insertion of different PUFAs can have distinct effects; for instance, the longer and more unsaturated docosahexaenoic acid (DHA) is proposed to increase membrane fluidity more significantly than eicosapentaenoic acid (EPA). researchgate.net This modulation of membrane dynamics by trienoic acids is crucial for the proper function of membrane-embedded proteins and for cellular processes that involve membrane reshaping. frontiersin.org

Studies on Stereoisomeric Specificity in Biochemical Interactions

The biological activity of oxylipins, including derivatives of this compound, is highly dependent on their specific three-dimensional structure, or stereochemistry. The precise arrangement of atoms and chemical bonds determines how the molecule interacts with its biological targets, such as enzyme active sites and protein receptors.

A clear example of this stereospecificity is found in the jasmonate signaling pathway. The cyclization of the allene oxide precursor by Allene Oxide Cyclase (AOC) is stereospecific, producing (9S,13S)-12-oxo-phytodienoic acid. nih.gov Subsequent metabolic steps maintain this specificity. The final active hormone is not jasmonic acid itself, but its amino acid conjugate. Research has identified the (3R,7S) diastereoisomer of jasmonoyl-isoleucine (JA-Ile) as the most biologically active form. mdpi.com This specific stereoisomer is the one that binds effectively to the COI1 receptor protein, initiating the downstream signaling cascade. mdpi.commdpi.com

This high degree of specificity means that other stereoisomers of these molecules are often significantly less active or completely inactive. The precise fit between the oxylipin ligand and its receptor is analogous to a key fitting into a lock, where only the correctly shaped key will function. This principle underscores the importance of considering the exact stereoisomeric form of this compound and its metabolites when studying their roles in plant physiology and defense.

Impact of Geometric Isomerism on Enzymatic Activity and Biological Outcomes

The geometric configuration (cis or trans) of the double bonds in octadecatrienoic acid isomers profoundly affects their interaction with metabolic enzymes like lipoxygenases (LOX) and cyclooxygenases (COX), leading to distinct biological consequences. nih.govnih.gov The shape of a fatty acid, dictated by its isomerism, determines how well it fits into the active site of an enzyme. For instance, the enzyme cyclooxygenase-2 (COX-2) can metabolize various arachidonate (B1239269) derivatives, while COX-1 has a more limited substrate specificity, highlighting how enzyme active sites are tailored for specific molecular shapes. nih.gov

Different isomers of conjugated linoleic acid (CLA), which also has an 18-carbon backbone, demonstrate this principle clearly. The cis-9, trans-11 CLA isomer was found to reduce fatty acid uptake and chylomicron formation, an effect not observed with the trans-10, cis-12 CLA isomer. rsc.org This specificity suggests that the cis-9, trans-11 configuration allows for a precise interaction that inhibits the cellular machinery for fat absorption. rsc.org

Enzymatic preference is also seen in lipoxygenases. There are different 15-lipoxygenase (15-LOX) isoenzymes; 15-LOX-1 prefers linoleic acid as its substrate, while 15-LOX-2 preferentially metabolizes arachidonic acid. nih.gov This specificity implies that the geometric and positional differences between the double bonds of various this compound isomers would lead to them being processed by different LOX or COX enzymes, or by the same enzyme at different rates, resulting in a unique profile of oxygenated metabolites (oxylipins) for each isomer. These resulting oxylipins have their own distinct biological activities in processes like inflammation. nih.govresearchgate.net

Furthermore, research on ruminant milk fat has identified novel isomers like cis-9, trans-11, trans-15 C18:3, which is believed to form from the isomerization of other dietary fatty acids like rumelenic acid (cis-9, trans-11, cis-15 C18:3). nih.gov The subsequent biohydrogenation of these isomers leads to a cascade of different fatty acid intermediates, each with the potential for unique biological effects. nih.gov This underscores how the initial geometric configuration of a conjugated fatty acid dictates its entire metabolic fate and subsequent physiological impact.

Interdisciplinary Research Approaches

To fully understand the complex behavior of fatty acids like this compound, researchers are increasingly turning to interdisciplinary methods that combine computational and biotechnological techniques.

Application of Molecular Dynamics Simulations to Understand Lipid-Membrane Interactions

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate how different fatty acid isomers affect the structure and properties of cell membranes at an atomic level. nih.gov By incorporating conjugated fatty acids into simulated lipid bilayers, researchers can observe how their unique shapes alter membrane dynamics.

Studies on conjugated linoleic acid (CLA) isomers provide a compelling case study. When two different CLA isomers (cis-9, trans-11 and trans-10, cis-12) were incorporated into phosphatidylcholine bilayers in simulations, they induced distinct changes in the membrane's physical structure. nih.gov While both isomers had similar effects on some general properties, they caused different localized structural changes, particularly in the order parameter profile of the lipid tails and in the lateral pressure profiles of the bilayer. nih.gov These subtle, isomer-specific alterations in membrane physics could explain their different biological effects by influencing how membrane-bound proteins function or how cholesterol is distributed within the membrane. nih.govnih.gov

MD simulations can also determine the precise location and orientation of molecules within a membrane. unipd.it For this compound, this technique could predict how deeply the acid penetrates the lipid bilayer and how the conjugated double bond system orients itself relative to the membrane surface and the acyl chains of neighboring lipids. This information is crucial for understanding its potential as an antioxidant or its interaction with membrane-spanning receptors and enzymes. unipd.it

Table 1: Comparison of Membrane Properties from MD Simulations of CLA Isomers A summary of findings from molecular dynamics simulations comparing the effects of two conjugated linoleic acid (CLA) isomers on lipid bilayer properties.

| Property | cis-9, trans-11 CLA | trans-10, cis-12 CLA | Reference |

| Order Parameter Profile | Dip in the middle of the sn-2 chain | Deeper dip near the terminal of the sn-2 chain | nih.gov |

| Lateral Pressure Profile | Distinct profile showing unique stress distribution | Different profile indicating altered internal forces | nih.gov |

| Interaction with Cholesterol | Shows specific atomistic-level differences in ordering | Shows specific atomistic-level differences in ordering | nih.gov |

Utilization of Recombinant Protein Expression Systems for Enzymatic Pathway Reconstruction

Reconstructing the metabolic pathways of fatty acids requires pure, active enzymes to study individual reaction steps. Recombinant protein expression systems, which use host organisms like Escherichia coli or yeast to produce a specific target enzyme, are indispensable for this purpose. nih.govresearchgate.net This technology allows researchers to generate large quantities of an enzyme, such as a specific lipoxygenase or cyclooxygenase, to characterize its function and substrate specificity.

A clear example is the expression of linoleate (B1235992) 13-lipoxygenase from the bacterium Burkholderia thailandensis in E. coli. researchgate.net This recombinant system was used to produce the enzyme for the specific purpose of converting linoleic acid into 13-hydroxyoctadecadienoic acid (13-HODE). researchgate.net The study demonstrated that using whole recombinant cells as biocatalysts was an efficient method for producing this metabolite, which has applications as an antiseptic emulsifier. researchgate.net This approach could be directly applied to enzymes that metabolize this compound to produce its various hydroxylated or peroxidated derivatives for further biological testing.

Recombinant enzymes are also crucial for evaluating how modified or labeled fatty acids are processed. In one study, researchers used a series of recombinant enzymes from the 12R-lipoxygenase pathway (12R-LOX, eLOX3) to test their activity on ω-alkynyl-labeled linoleic acid. nih.gov They found that the labeled fatty acid was processed at different efficiencies by each enzyme in the pathway, providing insight into how such modifications affect substrate binding and turnover. nih.gov This methodology is vital for developing chemical probes to trace the metabolic fate of this compound within cells.

Table 2: Examples of Recombinant Enzymes in Fatty Acid Metabolism Research A table highlighting the use of recombinant protein expression systems to study enzymes involved in fatty acid pathways.

| Recombinant Enzyme | Host System | Substrate(s) Studied | Research Application | Reference |

| Linoleate 13-lipoxygenase | E. coli | Linoleic acid | Production of 13-hydroxyoctadecadienoic acid (13-HODE) | researchgate.net |

| 12R-Lipoxygenase (12R-LOX) | Not specified | ω-alkynyl-linoleic acid | Evaluating substrate suitability for pathway analysis | nih.gov |

| Epidermal Lipoxygenase-3 (eLOX3) | Not specified | ω-alkynyl-9R-HPODE | Characterizing enzymatic isomerization rates | nih.gov |

| Platelet-type 12S-LOX | Not specified | ω-alkynyl-arachidonic acid | Investigating enzyme inhibition and substrate binding orientation | nih.gov |

Q & A

Q. How can computational tools enhance the study of this compound’s interaction with lipid-binding proteins?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of fatty acid-binding proteins (FABPs). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics and affinity .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₃₀O₂ | |

| CAS Registry Number | 1955-33-5 | |

| Antimicrobial MIC (S. aureus) | 0.19–3.12 mmol/L | |

| Oxidation Product (13-HPOT) | Retention Time: 12.3 min (GC-MS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.